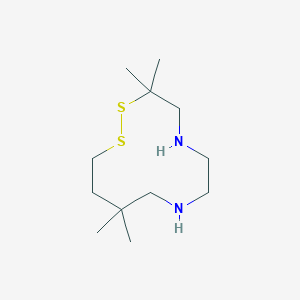
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane is a chemical compound with the molecular formula C₁₂H₂₆N₂S₂. It is a member of the dithiadiazacyclododecane family, characterized by the presence of sulfur and nitrogen atoms within a twelve-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the twelve-membered ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .
科学的研究の応用
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane exerts its effects is primarily through its ability to chelate metal ions. The sulfur and nitrogen atoms in the ring structure can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, influencing molecular targets and pathways .
類似化合物との比較
Similar Compounds
3,3,10,10-Tetramethyl-1,2,5,8-dithiadiazecane: Similar in structure but with a different arrangement of sulfur and nitrogen atoms.
2,4,6,8-Tetramethyl-3,7-dithia-2,4,6,8-diazacyclodecane: Another member of the dithiadiazacyclododecane family with a different ring size and substitution pattern.
Uniqueness
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields .
特性
CAS番号 |
632330-79-1 |
|---|---|
分子式 |
C12H26N2S2 |
分子量 |
262.5 g/mol |
IUPAC名 |
3,3,10,10-tetramethyl-1,2-dithia-5,8-diazacyclododecane |
InChI |
InChI=1S/C12H26N2S2/c1-11(2)5-8-15-16-12(3,4)10-14-7-6-13-9-11/h13-14H,5-10H2,1-4H3 |
InChIキー |
ZLLZZDCQUGRCEZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCSSC(CNCCNC1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene](/img/structure/B12582231.png)

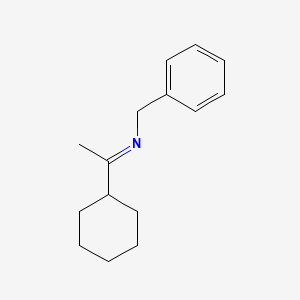
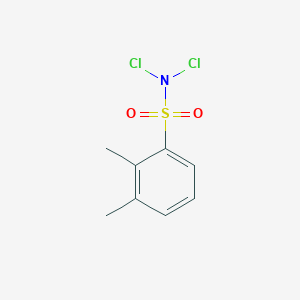
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)

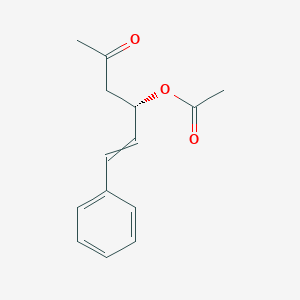

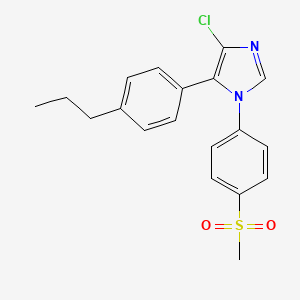
![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
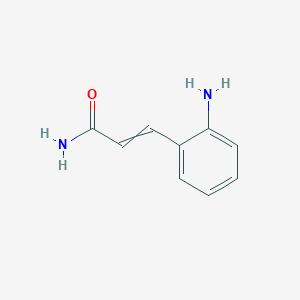
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
